4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine
Overview
Description
“4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Scientific Research Applications
Cancer Treatment Applications
- Aurora Kinase Inhibition : A compound related to 4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine has been identified as an inhibitor of Aurora A kinase, suggesting potential use in cancer treatment by inhibiting tumor growth (ロバート ヘンリー,ジェームズ, 2006).
- Antitumor Activity : Novel fluoro substituted compounds have shown anti-lung cancer activity at low concentrations compared to reference drugs, highlighting their potential as cancer therapeutics (A. G. Hammam et al., 2005).
Neurodegenerative Disease Treatment
- Anticholinesterase Agents : Pyrazoline derivatives, including those linked to piperidine, have been synthesized and evaluated for their anticholinesterase effects, indicating potential applications for treating neurodegenerative disorders (M. Altıntop, 2020).
Antimicrobial Activity
- Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise in antituberculosis activity (V. U. Jeankumar et al., 2013).
Receptor Study and Imaging
- CB1 Cannabinoid Receptors : The feasibility of nucleophilic displacement in the pyrazole ring has been demonstrated, leading to the synthesis of compounds for studying CB1 cannabinoid receptors in the brain by positron emission tomography (†. R. Katoch-Rouse, A. Horti, 2003).
Future Directions
Pyrazole derivatives, including “4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine”, have attracted the attention of many researchers due to their diverse biological activities . Future research may focus on further exploring the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications of this compound.
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)pyrazol-1-yl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWWJJBQYWYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.